An In-depth Technical Guide to Pyrazine-2-carbonyl Chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery
An In-depth Technical Guide to Pyrazine-2-carbonyl Chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Foreword: The Strategic Importance of a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and process development, the strategic selection of starting materials is paramount. Pyrazine-2-carbonyl chloride (CAS No. 19847-10-0) stands out as a deceptively simple yet powerful heterocyclic building block. Its pyrazine core, a bioisostere of benzene and pyridine, is a privileged scaffold found in numerous FDA-approved drugs, often serving as a critical hydrogen bond acceptor in interactions with protein kinases.[1] The true synthetic utility of this molecule, however, lies in the potent electrophilicity of its acyl chloride moiety. This functional group provides a reliable and efficient handle for forging amide and ester bonds, enabling the rapid diversification of molecular structures and the construction of complex pharmaceutical agents.[2] This guide offers an in-depth exploration of Pyrazine-2-carbonyl chloride, moving beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and pivotal role in the development of life-saving therapeutics.
Core Physicochemical & Spectroscopic Profile
A foundational understanding of a reagent's physical properties is a prerequisite for its effective use in any experimental setting. Pyrazine-2-carbonyl chloride is a solid material whose handling and storage are dictated by its chemical nature, particularly its sensitivity to moisture.
| Property | Value | Source(s) |
| CAS Number | 19847-10-0 | [3][4] |
| Molecular Formula | C₅H₃ClN₂O | [4][5] |
| Molecular Weight | 142.55 g/mol | [2] |
| Appearance | Purple to dark purple solid/powder | [4][6] |
| Purity | Typically ≥90% - 95% | [5][6] |
| Storage Conditions | Room temperature, under inert gas, protect from moisture | [2][5][7] |
| InChI Key | TXJKATOSKLUITR-UHFFFAOYSA-N | [5][6] |
| SMILES | ClC(=O)C1=CN=CC=N1 | [6] |
Synthesis and Purification: From Carboxylic Acid to Reactive Intermediate
The most direct and common laboratory-scale synthesis of Pyrazine-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, Pyrazine-2-carboxylic acid. The choice of chlorinating agent is critical; thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
The causality behind this choice is rooted in reaction kinetics and process efficiency. Thionyl chloride reacts readily with the carboxylic acid to form a highly reactive acylium ion intermediate, which then undergoes nucleophilic attack by the chloride ion. The gaseous byproducts shift the equilibrium towards the product, driving the reaction to completion.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a representative method adapted from established chemical principles for converting carboxylic acids to acyl chlorides.[8]
Objective: To synthesize Pyrazine-2-carbonyl chloride from Pyrazine-2-carboxylic acid.
Materials:
-
Pyrazine-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (5.0 - 10.0 eq, excess)
-
Anhydrous 1,4-Dioxane or Toluene (as solvent, optional)
-
Round-bottom flask with reflux condenser and gas outlet/scrubber
-
Heating mantle
-
Rotary evaporator
Procedure:
-
System Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude moisture. A gas outlet leading to a basic scrubber (e.g., NaOH solution) is required to neutralize the HCl and SO₂ gases produced.
-
Reagent Addition: To the flask, add Pyrazine-2-carboxylic acid (1.0 eq). Slowly add excess thionyl chloride (5.0 - 10.0 eq) dropwise at room temperature.[8] A solvent such as anhydrous 1,4-dioxane may be used.[8]
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for neat thionyl chloride) and maintain for 2-4 hours.[8] The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone to capture the volatile and corrosive thionyl chloride.
-
Purification: The crude Pyrazine-2-carbonyl chloride is often obtained as a solid residue. For many applications, this crude product is of sufficient purity to be used directly in the next step.[9] If higher purity is required, recrystallization from a non-protic solvent or vacuum distillation can be performed, though the latter is less common due to the compound's reactivity.
Caption: Workflow for the synthesis of Pyrazine-2-carbonyl chloride.
Chemical Reactivity and Mechanistic Insights
The synthetic value of Pyrazine-2-carbonyl chloride is dominated by the reactivity of the acyl chloride group, which is a powerful electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
Reaction with Amines: The Gateway to Bioactive Amides
The most significant reaction in the context of drug discovery is the condensation with primary or secondary amines to form stable pyrazine-2-carboxamides.[9][10] This reaction is typically rapid and high-yielding, providing a robust method for introducing the pyrazine scaffold into target molecules.
The mechanism proceeds via a classic tetrahedral intermediate. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon. The resulting intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the final amide product. A base (often a tertiary amine like triethylamine or pyridine, or even excess substrate amine) is required to neutralize the HCl byproduct.[9][11]
Note: The DOT script above is a template. For actual image generation, image URLs would be needed. A simplified text-based version is provided below.
Caption: Mechanism of Nucleophilic Acyl Substitution with an Amine.
Protocol: General Synthesis of N-substituted Pyrazine-2-carboxamides
Objective: To couple Pyrazine-2-carbonyl chloride with a primary or secondary amine.
Materials:
-
Pyrazine-2-carbonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Tertiary amine base (e.g., Triethylamine or Pyridine) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)[9]
-
Separatory funnel, standard glassware
Procedure:
-
Dissolution: In a flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (e.g., pyridine) (1.5 eq) in the chosen anhydrous solvent.[9] Cool the solution in an ice bath (0°C).
-
Acyl Chloride Addition: Dissolve Pyrazine-2-carbonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes to several hours.[9] Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture can be quenched by pouring it into cold water.[9] The crude amide product may precipitate and can be collected by filtration.
-
Purification: The collected solid is then typically washed with water and recrystallized from a suitable solvent, such as aqueous ethanol, to yield the pure amide.[9] Alternatively, if the product is soluble, an extractive work-up followed by column chromatography can be employed.
Reactivity with Water (Hydrolysis)
Pyrazine-2-carbonyl chloride reacts violently with water.[12] This is a critical handling consideration. The acyl chloride is rapidly hydrolyzed back to Pyrazine-2-carboxylic acid and hydrochloric acid. This sensitivity necessitates that all reactions and storage occur under strictly anhydrous and inert conditions.
Applications in Drug Discovery and Development
The utility of Pyrazine-2-carbonyl chloride is best illustrated by its role as a key intermediate in the synthesis of significant pharmaceutical compounds and their analogs.
-
Antiviral Agents (Favipiravir Analogs): Favipiravir is a broad-spectrum antiviral drug that inhibits the RNA-dependent RNA polymerase of RNA viruses.[13][14] While Favipiravir itself is synthesized through various routes, its structural analogs and derivatives often utilize pyrazine intermediates.[13][15] Pyrazine-2-carbonyl chloride and its substituted variants are crucial for creating new carboxamide derivatives that are investigated as potent antiviral agents, including against SARS-CoV-2.[15][16]
-
Anticancer Agents (Bortezomib Impurities/Analogs): Bortezomib is a proteasome inhibitor used to treat multiple myeloma.[17] Pyrazine-2-carbonyl chloride is used as an intermediate in the synthesis of certain impurities and analogs of Bortezomib, which are essential for quality control and the development of second-generation proteasome inhibitors.[17]
-
Antimycobacterial Agents: The pyrazine-carboxamide structure is the core of Pyrazinamide, a first-line drug for treating tuberculosis.[9] Pyrazine-2-carbonyl chloride and its substituted versions are extensively used to synthesize libraries of new amide derivatives to combat drug-resistant strains of Mycobacterium tuberculosis.[9][10][18]
Caption: Role of Pyrazine-2-carbonyl chloride in Drug Discovery.
Safety, Handling, and Storage
Pyrazine-2-carbonyl chloride is a hazardous chemical that requires strict safety protocols. Its primary dangers are its corrosive nature and its violent reaction with water.[3][12]
| Hazard Information | Precautionary Measures & Protocols |
| GHS Classification | Skin Corrosion/Irritation, Category 1B [3]Serious Eye Damage/Eye Irritation, Category 1 [3] |
| Signal Word | Danger [3][5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[3] Use in a well-ventilated area, preferably within a chemical fume hood.[19] |
| Handling | Avoid breathing dust/fumes.[3] Do not allow contact with water, as it reacts violently. Handle under an inert atmosphere (Argon or Nitrogen). Wash hands and any exposed skin thoroughly after handling.[3] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[3][12]Inhalation: Remove victim to fresh air. Seek immediate medical attention.[3][12]Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[3][12] |
| Storage | Store locked up.[3] Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to protect from moisture.[5][7] Incompatible with water, strong bases, acids, and oxidizing agents. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] |
Conclusion
Pyrazine-2-carbonyl chloride, CAS 19847-10-0, is more than a simple reagent; it is a strategic asset in the arsenal of the medicinal and synthetic chemist. Its straightforward synthesis, combined with the predictable and highly efficient reactivity of its acyl chloride group, makes it an ideal starting point for constructing diverse molecular libraries. Its proven role in the synthesis of compounds targeting infectious diseases and cancer underscores its continued importance. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the ongoing quest for novel and more effective therapeutics.
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